molecular formula C20H27N3O3S B2516756 N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide CAS No. 1235098-98-2

N'-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide

Cat. No.: B2516756
CAS No.: 1235098-98-2
M. Wt: 389.51
InChI Key: UMLWGWOGOYVTPA-UHFFFAOYSA-N
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Description

N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide is a complex organic compound that features a combination of furan, piperidine, and thiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide typically involves multiple steps:

    Formation of the Furan Moiety: The furan ring can be synthesized through the cyclization of 2,5-dimethylfuran.

    Piperidine Derivative Synthesis: The piperidine ring is formed via the hydrogenation of pyridine or through the cyclization of appropriate precursors.

    Thiophene Synthesis: The thiophene ring is synthesized through the Paal-Knorr synthesis or other cyclization methods.

    Coupling Reactions: The furan, piperidine, and thiophene moieties are then coupled using appropriate linkers and reagents to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide can undergo various chemical reactions:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding oxides.

    Reduction: The compound can be reduced to form hydrogenated derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while reduction may produce hydrogenated derivatives.

Scientific Research Applications

N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide has several scientific research applications:

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals due to its unique structure.

    Organic Synthesis: The compound can be used as an intermediate in the synthesis of more complex molecules.

    Material Science: Its unique electronic properties may make it useful in the development of new materials, such as conductive polymers.

Mechanism of Action

The mechanism by which N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide exerts its effects depends on its application:

    Medicinal Chemistry: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.

    Material Science: Its electronic properties may influence the conductivity or other physical properties of materials in which it is incorporated.

Comparison with Similar Compounds

Similar Compounds

    N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide: shares similarities with other compounds containing furan, piperidine, and thiophene moieties.

    N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide: is unique due to the specific arrangement and combination of these moieties, which may confer distinct properties.

Uniqueness

The uniqueness of N’-({1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl}methyl)-N-[(thiophen-2-yl)methyl]ethanediamide lies in its specific structure, which combines multiple functional groups in a single molecule. This unique structure may result in distinct chemical and physical properties, making it valuable for various applications.

Properties

IUPAC Name

N-[[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methyl]-N'-(thiophen-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N3O3S/c1-14-10-17(15(2)26-14)13-23-7-5-16(6-8-23)11-21-19(24)20(25)22-12-18-4-3-9-27-18/h3-4,9-10,16H,5-8,11-13H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMLWGWOGOYVTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN2CCC(CC2)CNC(=O)C(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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